molecular formula C13H16N2O B13983692 3-Hydroxy-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-Hydroxy-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B13983692
M. Wt: 216.28 g/mol
InChI Key: BTCVFONGAMKUGE-UHFFFAOYSA-N
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Description

2,3,5,6,7,8-Hexahydro-3-oxo-1-propyl-4-isoquinolinecarbonitrile is a heterocyclic compound with a unique structure that includes a nitrogen-containing isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7,8-Hexahydro-3-oxo-1-propyl-4-isoquinolinecarbonitrile typically involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide. This reaction yields the corresponding 2-substituted 3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexahydro-3-oxo-1-propyl-4-isoquinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like methanol or acetonitrile .

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2,3,5,6,7,8-Hexahydro-3-oxo-1-propyl-4-isoquinolinecarbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8-Hexahydro-3-oxo-1-propyl-4-isoquinolinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoquinoline ring can interact with active sites of enzymes, potentially inhibiting their activity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6,7,8-Hexahydro-3-oxo-1-propyl-4-isoquinolinecarbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propyl and carbonitrile groups make it a versatile intermediate for further functionalization and application in various fields.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-oxo-1-propyl-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile

InChI

InChI=1S/C13H16N2O/c1-2-5-12-10-7-4-3-6-9(10)11(8-14)13(16)15-12/h2-7H2,1H3,(H,15,16)

InChI Key

BTCVFONGAMKUGE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2CCCCC2=C(C(=O)N1)C#N

Origin of Product

United States

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